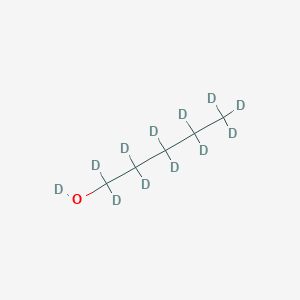

N-Pentyl alcohol-D12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Pentyl alcohol-D12, also known as 1-Pentanol, n-Amyl Alcohol, is a type of alcohol . It is commonly used in the induction of general anesthesia or for the production of complete anesthesia of short duration .

Synthesis Analysis

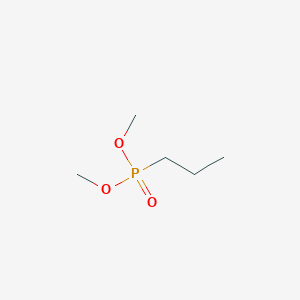

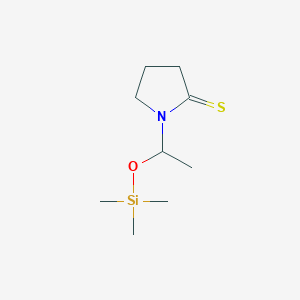

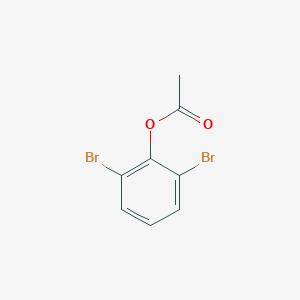

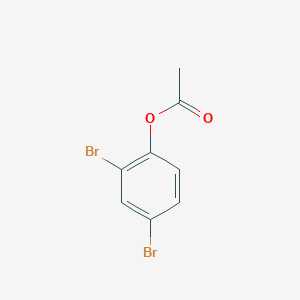

The synthesis of N-Pentyl Alcohol-D12 involves a coreduction wet chemical approach . The process is atom-economic, base-free, and allows for excellent retention of stereochemical integrity . The use of diphenylphosphate as an additive significantly enhances reactivity and product selectivity .Molecular Structure Analysis

The molecular formula of N-Pentyl Alcohol-D12 is C5H12O . It has a molecular weight of 100.22 g/mol . The structure of N-Pentyl Alcohol-D12 includes a chain of five carbon atoms with a hydroxyl (-OH) group attached to one end .Chemical Reactions Analysis

The main consumption reactions of N-Pentyl Alcohol-D12 are H-abstraction reactions by hydroxyl (OH) and hydroperoxyl (HO2) radicals . These reactions produce various isomers .Physical And Chemical Properties Analysis

N-Pentyl Alcohol-D12 has a molecular weight of 100.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 3 . The exact mass is 100.164135953 g/mol .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

N-Pentyl alcohol-D12 and its derivatives are utilized in various catalytic and synthetic applications. For example, n-Pentyl tetrahydrofurfuryl ether, derived from n-pentanol, has properties suitable for use as a diesel component. The synthesis involves a one-pot process using a metal-acid bifunctional catalyst, which includes n-pentanol as a starting material (Tiwari, Jain, & Yadav, 2017). This highlights the role of n-pentyl alcohol-D12 derivatives in the development of alternative fuel sources.

Fuel and Engine Performance

The blending of alcohols like n-pentanol with diesel fuel has been studied for potential use in diesel engines. Research shows that such blends can impact engine performance, emissions, and fuel properties (Atmanli & Yilmaz, 2018). This research is critical for developing more sustainable and efficient fuel options.

Combustion Chemistry

Studies on low-temperature oxidation of fuel mixtures including n-pentane, a related compound to n-pentyl alcohol-D12, provide insights into the combustion chemistry of these compounds. The interaction of n-pentane with other substances like ethanol and dimethyl ether in these mixtures reveals important details about combustion processes and efficiency (Jin et al., 2018).

Nanotechnology and Biomedical Applications

In nanotechnology and biomedical research, derivatives of n-pentyl alcohol-D12, such as penicillamine-modified selenium nanoparticles, are being explored for their potential in treating conditions like Alzheimer's disease. These nanoparticles have shown promise in inhibiting amyloid-β aggregation, a key factor in Alzheimer's pathology (Sun et al., 2017).

Analytical Chemistry

N-Pentyl alcohol-D12 is used in analytical chemistry, particularly in the study of diffusion coefficients in different solvents, which is crucial for understanding solute-solvent interactions and for the development of new separation processes (Okubo et al., 2021).

Cosmetics and Personal Care

In the cosmetics and personal care industry, derivatives of n-pentyl alcohol-D12, such as pentyl rhamnoside, are used in formulations due to their surfactant properties. These compounds contribute to the development of products with high hydration properties and rapid cutaneous penetration (Houlmont et al., 2001).

Spectroscopy

Spectroscopic studies involving n-pentane and n-pentane-D12 provide essential data on vibrational spectra and rotational isomerism, which are important for understanding molecular structures and behaviors (Harada et al., 1977).

Safety And Hazards

When handling N-Pentyl Alcohol-D12, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pentyl alcohol-D12 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)